molecular formula C10H8N2S B1297522 2,2'-Thiodipyridine CAS No. 4262-06-0

2,2'-Thiodipyridine

Cat. No. B1297522
Key on ui cas rn: 4262-06-0
M. Wt: 188.25 g/mol
InChI Key: AQYNZOSCOWGGTP-UHFFFAOYSA-N
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Patent
US04960879

Procedure details

This product (4) is treated with 4-mercaptopyridine (2.45 g; 1.3 equivalents) and sodium carbonate (1.8 g; 1 equivalents) at room temperature for 2 hours to give 4-pyridyl sulfide (7) (7.87 g) as in Example F-2. Yield: 71%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[S:1]([O-])(=O)(=O)[CH3:2].S[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1.C(=O)([O-])[O-].[Na+].[Na+]>>[N:10]1[CH:11]=[CH:12][CH:7]=[CH:8][C:9]=1[S:1][C:2]1[CH:12]=[CH:7][CH:8]=[CH:9][N:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)(=O)(=O)[O-]
Name
Quantity
2.45 g
Type
reactant
Smiles
SC1=CC=NC=C1
Name
Quantity
1.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)SC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.87 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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